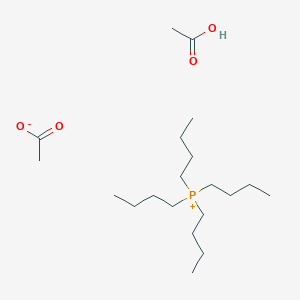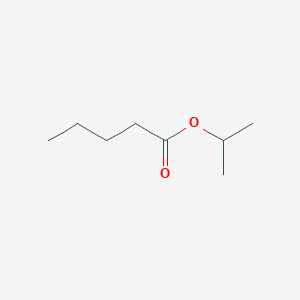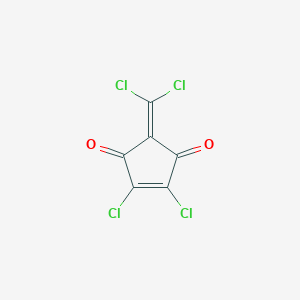
Diketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diketones are organic compounds that contain two carbonyl groups (C=O) in their structure. They are widely used in various industrial applications, including the production of flavors, fragrances, and polymer materials. Diketones are also important intermediates in organic synthesis, and their chemical properties have been extensively studied in recent years.
Wirkmechanismus
Diketones are known to undergo various chemical reactions, including nucleophilic addition and condensation reactions. They are also capable of forming metal complexes, which have been extensively studied in the field of coordination chemistry. The mechanism of action of diketones is dependent on their chemical structure and the reaction conditions.
Biochemical and Physiological Effects:
Diketones have been shown to have various biochemical and physiological effects. For example, some diketones have been shown to have antimicrobial properties, while others have been shown to inhibit the growth of cancer cells. Diketones have also been shown to have antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
Diketones have several advantages for use in laboratory experiments. They are readily available and relatively inexpensive, making them an attractive option for researchers. Diketones are also stable under a wide range of reaction conditions, which makes them useful for a variety of applications. However, diketones can be difficult to handle and may require specialized equipment for certain reactions.
Zukünftige Richtungen
There are several future directions for research on diketones. One area of interest is the development of new synthetic methods for diketones, which may lead to the discovery of new compounds with unique properties. Another area of interest is the investigation of the biological activities of diketones, which may have potential therapeutic applications. Finally, the development of new materials based on diketones is an area of research that has the potential to lead to the discovery of new materials with unique properties.
Synthesemethoden
The most common method for synthesizing diketones is through the reaction of ketones with acetic anhydride in the presence of a catalyst. This process, known as the acetylation of ketones, results in the formation of a diketone and acetic acid as a by-product. Other methods for synthesizing diketones include the oxidation of diols and the reaction of carboxylic acids with ketones.
Wissenschaftliche Forschungsanwendungen
Diketones have been extensively studied in the field of organic chemistry due to their unique chemical properties and reactivity. They have been used as key intermediates in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. Diketones have also been used as building blocks for the development of new materials, such as polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
18964-31-3 |
|---|---|
Produktname |
Diketone |
Molekularformel |
C6Cl4O2 |
Molekulargewicht |
245.9 g/mol |
IUPAC-Name |
4,5-dichloro-2-(dichloromethylidene)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C6Cl4O2/c7-2-3(8)5(12)1(4(2)11)6(9)10 |
InChI-Schlüssel |
YABWQIXQVBAMGN-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=C(Cl)Cl)C1=O)Cl)Cl |
Kanonische SMILES |
C1(=C(C(=O)C(=C(Cl)Cl)C1=O)Cl)Cl |
Andere CAS-Nummern |
18964-31-3 |
Synonyme |
2,3-dichloro-5-(dichloromethylidene)cyclopent-2-ene-1,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





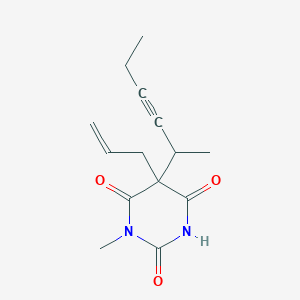

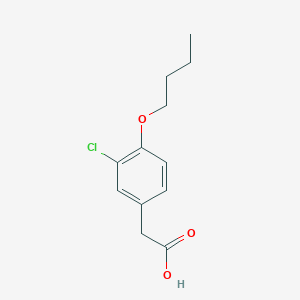


![1,2-Dimethylbenzo[e]benzimidazole](/img/structure/B102733.png)




